molecular formula C19H12FN3O B2663072 (2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile CAS No. 861210-17-5

(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile

Cat. No. B2663072
CAS RN: 861210-17-5
M. Wt: 317.323
InChI Key: VGSKCFLNALPCHW-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H12FN3O/c20-18-8-2-1-7-17 (18)15 (13-21)11-14-5-3-6-16 (12-14)24-19-22-9-4-10-23-19/h1-12H/b15-11- .

Scientific Research Applications

Antitumor Applications

A compound synthesized from 6-chloropyrimidine-4-amine, related to the chemical structure of interest, has been identified as an important intermediate in the synthesis of small molecular inhibitors of anti-tumor drugs. This compound's synthesis and structure were optimized for effective use in antitumor applications (Wenhui Gan et al., 2021).

Neurodegenerative Disorders Research

Fluorinated compounds structurally related to "(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile" have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). Such compounds have potential applications in imaging for neurodegenerative disorders, highlighting the relevance of fluorinated heterocycles in medical diagnostics and treatment strategies (C. Fookes et al., 2008).

Fluorescence and Binding Studies

Research into p-hydroxycinnamic acid derivatives, which share similar pyrimidinyl components, revealed interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This suggests applications in studying protein interactions and drug delivery mechanisms (Fa-Yan Meng et al., 2012).

Synthesis of Fluorinated Anticancer Agents

Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids demonstrated potent anticancer activities and DNA cleavage capabilities. These findings support the chemical's potential in developing novel anticancer therapies (K. M. Hosamani et al., 2015).

properties

IUPAC Name

(E)-2-(2-fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-18-8-2-1-7-17(18)15(13-21)11-14-5-3-6-16(12-14)24-19-22-9-4-10-23-19/h1-12H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSKCFLNALPCHW-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C\C2=CC(=CC=C2)OC3=NC=CC=N3)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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